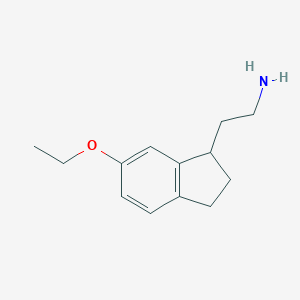
2-(6-ethoxy-2,3-dihydro-1H-inden-1-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-ethoxy-2,3-dihydro-1H-inden-1-yl)ethanamine, commonly known as KF-1, is a novel psychoactive substance that has been gaining attention in the scientific community due to its potential therapeutic applications. KF-1 belongs to the class of phenethylamines and is structurally similar to the neurotransmitter dopamine.
Mécanisme D'action
KF-1 acts as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the synaptic cleft. It also acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and mood. The exact mechanism of action of KF-1 is still being studied, but it is believed to involve the modulation of dopaminergic and serotonergic neurotransmission.
Biochemical and Physiological Effects:
KF-1 has been shown to increase dopamine levels in the prefrontal cortex, striatum, and nucleus accumbens, which are regions of the brain involved in reward, motivation, and decision-making. It also increases serotonin levels in the hippocampus, which is involved in the regulation of memory and mood. KF-1 has been found to have anxiolytic and antidepressant effects in animal models, as well as improving cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
KF-1 has several advantages for lab experiments, including its high selectivity for the dopamine transporter, its ability to cross the blood-brain barrier, and its low toxicity. However, KF-1 is still a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential therapeutic applications.
Orientations Futures
There are several future directions for the research of KF-1. One area of interest is its potential as a treatment for addiction, as dopamine plays a crucial role in the reward pathway and drug-seeking behavior. Another area of interest is its potential as a treatment for neurodegenerative disorders, such as Parkinson's disease, which involves the degeneration of dopaminergic neurons. Additionally, more research is needed to fully understand the mechanism of action of KF-1 and its potential side effects.
In conclusion, KF-1 is a novel psychoactive substance with potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its high selectivity for the dopamine transporter, ability to cross the blood-brain barrier, and low toxicity make it a promising compound for further research. However, more research is needed to fully understand its pharmacological properties and potential therapeutic applications.
Méthodes De Synthèse
KF-1 can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1H-indene with ethyl bromide, followed by reduction with sodium borohydride, and finally, reductive amination with ethylenediamine. This synthesis method has been optimized to yield high purity and yield of KF-1.
Applications De Recherche Scientifique
KF-1 has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been found to have a high affinity for the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. KF-1 has also been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
Numéro CAS |
178677-04-8 |
|---|---|
Nom du produit |
2-(6-ethoxy-2,3-dihydro-1H-inden-1-yl)ethanamine |
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
2-(6-ethoxy-2,3-dihydro-1H-inden-1-yl)ethanamine |
InChI |
InChI=1S/C13H19NO/c1-2-15-12-6-5-10-3-4-11(7-8-14)13(10)9-12/h5-6,9,11H,2-4,7-8,14H2,1H3 |
Clé InChI |
BFLISTOFDBAQKR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(CCC2CCN)C=C1 |
SMILES canonique |
CCOC1=CC2=C(CCC2CCN)C=C1 |
Synonymes |
1H-Indene-1-ethanamine,6-ethoxy-2,3-dihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)



![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)
